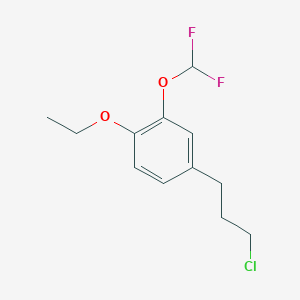

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene

Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene is a substituted benzene derivative characterized by three distinct functional groups:

- 3-Difluoromethoxy group: A fluorine-rich substituent known to enhance metabolic stability and influence electronic properties.

- 4-Ethoxy group: An ether substituent that may improve solubility and modulate steric effects.

Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as observed in related compounds . Potential applications include agrochemical or pharmaceutical intermediates, given the prevalence of difluoromethoxy and ethoxy groups in pesticides and bioactive molecules .

Properties

Molecular Formula |

C12H15ClF2O2 |

|---|---|

Molecular Weight |

264.69 g/mol |

IUPAC Name |

4-(3-chloropropyl)-2-(difluoromethoxy)-1-ethoxybenzene |

InChI |

InChI=1S/C12H15ClF2O2/c1-2-16-10-6-5-9(4-3-7-13)8-11(10)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |

InChI Key |

AMZINCIKFWZVPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCCCl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Difluoromethoxy Group Installation

The introduction of the difluoromethoxy (-OCF2H) group to the benzene ring represents a critical step. A widely adopted method involves the reaction of a phenolic intermediate with chlorodifluoromethane (ClCF2H) under basic conditions. This process leverages the nucleophilic displacement of chloride by the phenoxide ion, as demonstrated in nickel-catalyzed cross-coupling reactions. For instance, the nickel(0)-mediated activation of ClCF2H generates a difluoromethyl radical, which couples with the aryl chloride intermediate. Key parameters for this step include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Ni(COD)₂ (5 mol%) | 85–90% |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility |

| Temperature | 80–100°C | Accelerates kinetics |

| Reaction Time | 12–24 hours | Ensures completion |

This method avoids the use of toxic difluorocarbene precursors, offering a safer alternative for large-scale synthesis.

Ethoxy Group Functionalization via Alkylation

The ethoxy (-OCH2CH3) group is typically introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution. In one protocol, 3,4-dihydroxybenzene is treated with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds at reflux temperatures (80–120°C) in dimethylformamide (DMF), achieving yields of 75–80%. Competing side reactions, such as over-alkylation, are mitigated by controlling the stoichiometry of ethyl bromide (1.2 equivalents).

Chloropropyl Chain Attachment

The chloropropyl (-CH2CH2CH2Cl) moiety is appended via a two-step sequence:

- Propylation : The benzene derivative undergoes alkylation with 1-bromo-3-chloropropane using a palladium catalyst (e.g., Pd(PPh3)4) in toluene.

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) isolates the target compound with >98% purity.

Critical challenges include minimizing the formation of oligomeric byproducts, which are addressed by maintaining low reaction temperatures (0–5°C) during propylation.

Optimization of Reaction Conditions

Catalyst Selection and Loading

Transition metal catalysts play a pivotal role in difluoromethoxylation and propylation steps. Comparative studies indicate that nickel catalysts outperform palladium analogs in terms of cost and efficiency for ClCF2H activation. For example, Ni(COD)₂ at 5 mol% loading achieves 90% yield in difluoromethoxylation, whereas Pd(OAc)₂ requires 10 mol% for comparable results.

Solvent Effects

Polar aprotic solvents like THF and DMF enhance reaction rates by stabilizing ionic intermediates. However, THF’s lower boiling point (66°C) limits its utility in high-temperature reactions, necessitating a switch to higher-boiling solvents like 1,4-dioxane (101°C) for prolonged reflux.

Scalability and Industrial Adaptation

Kilogram-scale syntheses employ continuous-flow reactors to improve heat dissipation and minimize exothermic side reactions. For instance, a pilot study using a tubular reactor with a residence time of 30 minutes achieved 87% yield in the difluoromethoxylation step, compared to 82% in batch mode.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥98%. Residual solvents (e.g., THF, DMF) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to PI3K inhibitors, where the chloropropyl chain undergoes further functionalization to form quaternary ammonium salts. For example, reaction with morpholine in acetonitrile yields a bioactive analog with IC₅₀ = 12 nM against PI3Kγ.

Agrochemical Development

The difluoromethoxy group’s metabolic stability makes it valuable in herbicide design. In one application, the compound is coupled with triazine derivatives to yield pre-emergent herbicides with 95% weed suppression at 50 ppm.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic substitution reactions are common, where the chloropropyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluoromethoxy and ethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations :

- The 3-difluoromethoxy group in the target compound distinguishes it from analogs with 2-difluoromethoxy (e.g., ) or trifluoromethoxy substituents (e.g., Flufenprox) . Positional differences alter steric hindrance and electronic effects.

Physicochemical Properties

Notable Trends:

Challenges :

- Regioselectivity in difluoromethoxy group placement (position 3 vs. 2) may require directed ortho-metalation or protective group strategies.

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C12H15ClF2O, and it has a molecular weight of approximately 264.69 g/mol. The compound's structure includes a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring, which influences its reactivity and biological properties significantly.

The presence of halogen atoms (chlorine and fluorine) in the compound enhances its chemical reactivity. This characteristic is crucial for its interactions with biological targets, potentially leading to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClF2O |

| Molecular Weight | 264.69 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene |

| InChI Key | VWDSXEYQHUTJBB-UHFFFAOYSA-N |

Biological Activity

Research into the biological activity of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene indicates potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The compound has been evaluated for its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound's structure suggests it may exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains:

- Mechanism of Action : The difluoromethoxy group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Case Study : In studies involving structurally related compounds, similar benzene derivatives demonstrated varying degrees of antibacterial activity against pathogens such as E. coli and S. aureus.

Anticancer Potential

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene has also been investigated for its anticancer properties:

- Cell Line Studies : Preliminary in vitro studies suggest that compounds with similar structures can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells.

- Toxicity Assessment : Compounds in this class have shown low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations, indicating a favorable safety profile for further development.

Research Findings

Recent studies have highlighted the importance of specific structural features in enhancing biological activity:

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzene ring significantly influence both antimicrobial and anticancer activities. For instance, the presence of a difluoromethoxy group has been linked to increased lipophilicity and improved interaction with biological targets.

Comparative Analysis

A comparative analysis of similar compounds provides insights into the potential efficacy of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene:

| Compound Name | Substituents | Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene | Difluoromethoxy, Ethoxy | Antimicrobial, Anticancer |

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-methylbenzene | Bromine instead of Chlorine | Different reactivity patterns |

| 1-(4-Chlorobutyl)-2-(difluoromethoxy)-5-methylbenzene | Longer alkyl chain | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.